molecular formula C11H13N3 B11795927 5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile

5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile

Cat. No.: B11795927
M. Wt: 187.24 g/mol
InChI Key: NMBOTKFXEVOVOX-UHFFFAOYSA-N
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Biological Activity

5-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, emphasizing its antimicrobial properties, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₂H₁₄N₂
  • Structural Features :
    • A methyl group at the 5-position.
    • A pyrrolidine ring at the 6-position.
    • A nitrile functional group.

The combination of these features contributes to its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial activities. Various studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 1: Antimicrobial Activity of this compound

Microorganism MIC (μg/mL) Activity
Staphylococcus aureus0.0048Strong
Escherichia coli0.0195Moderate
Bacillus subtilis0.025Moderate
Candida albicans0.039Moderate

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the pyrrolidine ring or the introduction of different substituents can significantly affect biological activity. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl or pyridine moieties can enhance or diminish antimicrobial efficacy.

Table 2: Comparison of Related Compounds

Compound Name Key Features Biological Activity
6-(Pyrrolidin-1-yl)nicotinonitrileLacks methyl at the 5-positionReduced activity
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehydeContains an aldehyde instead of a nitrileAltered reactivity
2-Methoxy-6-(pyrrolidin-1-yl)nicotinonitrileFeatures a methoxy groupImpacts solubility

The unique combination of the methyl group and the pyrrolidine ring enhances the biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating bacterial infections. For example, in vitro tests have shown that derivatives with specific substitutions on the pyrrolidine ring exhibited enhanced antibacterial properties against resistant strains such as Staphylococcus pneumoniae and Streptococcus pyogenes .

In a notable case study, researchers synthesized various analogs of pyrrolidine derivatives and evaluated their antimicrobial activities. The results indicated that specific modifications could lead to compounds with up to four times greater potency than traditional antibiotics .

Future Directions

While current research has established a foundation for understanding the biological activity of this compound, further pharmacological studies are necessary. Future investigations should focus on:

  • Mechanistic Studies : Understanding how this compound interacts with bacterial cell membranes or specific enzymatic pathways.
  • In Vivo Evaluations : Testing efficacy in animal models to assess therapeutic potential.
  • Development of Derivatives : Exploring structural modifications to enhance potency and reduce toxicity.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-methyl-6-pyrrolidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3/c1-9-6-10(7-12)8-13-11(9)14-4-2-3-5-14/h6,8H,2-5H2,1H3

InChI Key

NMBOTKFXEVOVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C#N

Origin of Product

United States

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